Lipophilicity Control: Optimized LogP vs. 4-Methyl Regioisomer and Des-Methyl Analog
The computed LogP of the target compound (2.13) occupies a intermediate lipophilicity space that is more favorable for oral bioavailability than the 4-methyl regioisomer (2.72) and provides greater membrane permeability potential than the polar des-methyl compound . The target compound also exhibits a pH-dependent LogD (pH 7.4) of 1.61, which is a key parameter for predicting in vivo distribution and is distinct within this series [1].
| Evidence Dimension | Computed Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.13; LogD (pH 7.4) = 1.61 [1] |
| Comparator Or Baseline | 1-(1-Ethylpropyl)-4-methyl-1H-pyrazol-5-amine (CAS 1015846-02-2): LogP = 2.72; 1-(1-Ethylpropyl)-1H-pyrazol-5-amine (CAS 90206-24-9): LogP = 2.41, MW = 153.22 |
| Quantified Difference | ΔLogP (Target vs. 4-methyl regioisomer) = -0.59; ΔLogP (Target vs. des-methyl) = -0.28; ΔMW = +14.03 |
| Conditions | Computational prediction; TPSA = 43.84 Ų for both target and regioisomer comparators. |
Why This Matters
A LogP reduction of ~0.6 vs. the 4-methyl isomer is a substantial improvement in drug-likeness, potentially mitigating risks of high metabolic clearance and poor aqueous solubility, making the target compound a superior core scaffold for lead optimization.
- [1] Chembase. 3-methyl-1-(pentan-3-yl)-1H-pyrazol-5-amine. ChemBridge ID: 4022392. LogD (pH 7.4) = 1.6109325. View Source
